5-(4-((4-Chlorobenzyl)oxy)phenyl)-N'-(3-phenylallylidene)-1H-pyrazole-3-carbohydrazide
Description
This compound belongs to the pyrazole carbohydrazide class, characterized by a pyrazole core substituted with a 4-((4-chlorobenzyl)oxy)phenyl group at position 5 and a 3-phenylallylidene hydrazide moiety at position 2. Its synthesis typically involves condensation reactions between pyrazole-3-carbohydrazide intermediates and substituted aldehydes or ketones under acidic or basic conditions . Structural confirmation of such derivatives is routinely performed via NMR, X-ray crystallography, and mass spectrometry .
Properties
CAS No. |
634896-28-9 |
|---|---|
Molecular Formula |
C26H21ClN4O2 |
Molecular Weight |
456.9 g/mol |
IUPAC Name |
3-[4-[(4-chlorophenyl)methoxy]phenyl]-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C26H21ClN4O2/c27-22-12-8-20(9-13-22)18-33-23-14-10-21(11-15-23)24-17-25(30-29-24)26(32)31-28-16-4-7-19-5-2-1-3-6-19/h1-17H,18H2,(H,29,30)(H,31,32)/b7-4+,28-16+ |
InChI Key |
QFRWJRDMXXIXDM-ZJTIKOGTSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(3-phenylallylidene)-1H-pyrazole-3-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole core: This can be achieved by the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the chlorobenzyl group: This step involves the reaction of the pyrazole intermediate with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the phenylallylidene group: This can be done by reacting the intermediate with cinnamaldehyde under reflux conditions.
Carbohydrazide formation: The final step involves the reaction of the intermediate with hydrazine hydrate to form the carbohydrazide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(3-phenylallylidene)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups replacing the chlorobenzyl group.
Scientific Research Applications
5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(3-phenylallylidene)-1H-pyrazole-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(3-phenylallylidene)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s pyrazole core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The chlorobenzyl and phenylallylidene groups may enhance the compound’s binding affinity and specificity towards these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Physicochemical and Spectroscopic Properties
- Lipophilicity: The 4-chlorobenzyloxy group increases logP values compared to non-halogenated analogs, enhancing bioavailability .
- NMR Signatures :
Computational and Structural Analysis
- DFT Studies: Electron-withdrawing groups (e.g., -Cl, -NO₂) increase molecular hardness (η), reducing reactivity but enhancing stability . For example, the 4-chloro substituent raises η by 0.2–0.3 eV compared to unsubstituted analogs .
- Crystal Packing : X-ray studies () reveal that halogenated derivatives form stronger C–H···Cl and π–π interactions, improving crystallinity .
Biological Activity
The compound 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N'-(3-phenylallylidene)-1H-pyrazole-3-carbohydrazide is a pyrazole-based derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Chemical Formula : C30H24ClN3O4
- Molecular Weight : 520.97 g/mol
The presence of the 4-chlorobenzyl group and the pyrazole moiety contributes to its biological activity, particularly in targeting specific enzymes and pathways involved in cancer progression.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings from various research studies:
- EGFR and VEGFR Inhibition : The compound has been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical in tumor growth and angiogenesis. The IC50 values for these targets ranged from 0.3 to 24 µM, indicating potent activity against these pathways .
- Induction of Apoptosis : In MCF-7 cells, treatment with the compound resulted in significant apoptosis, characterized by DNA fragmentation and alterations in cell cycle distribution. Specifically, there was a notable decrease in cells in the G0/G1 phase and an increase in pre-G1 phase cells, indicating the onset of apoptosis .
- Cell Migration and Invasion : The compound also demonstrated a capacity to inhibit cell migration and invasion in vitro, suggesting its potential utility in preventing metastasis .
Case Study 1: MCF-7 Cell Line
In a detailed study involving the MCF-7 breast cancer cell line, it was observed that treatment with the compound led to:
- Cell Cycle Arrest : A significant reduction in G0/G1 phase cells from 57.39% to 49.63%, with an increase in S phase cells from 33.97% to 43.12% .
- Apoptosis Induction : Increased pre-G1 phase population from 1.79% to 36.06%, indicating substantial apoptotic activity.
Case Study 2: A431 Cell Line
In another investigation focusing on A431 vulvar carcinoma cells:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
